

# A Comparative Guide to pp60v-src and pp60c-src Autophosphorylation

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## Compound of Interest

Compound Name: *pp60v-src Autophosphorylation site*

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This guide provides an objective comparison of the autophosphorylation and resulting enzymatic activity of the viral (pp60v-src) and cellular (pp60c-src) forms of the Src tyrosine kinase. This document outlines the key differences in their regulation, kinetic parameters, and the functional consequences of their autophosphorylation, supported by experimental data and detailed protocols.

## Introduction

pp60c-src is a tightly regulated proto-oncogenic non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, survival, and migration. Its viral counterpart, pp60v-src, is the transforming protein of the Rous sarcoma virus and is constitutively active, leading to uncontrolled cell growth and transformation.<sup>[1][2]</sup> A primary reason for this difference lies in the regulation of their kinase activity through autophosphorylation.

## Key Regulatory Differences in Autophosphorylation

The kinase activity of pp60c-src is primarily regulated by phosphorylation at two key tyrosine residues:

- Tyrosine 416 (Tyr-416): Located in the activation loop of the kinase domain, autophosphorylation of this site leads to a significant increase in catalytic activity.<sup>[3][4]</sup>

- Tyrosine 527 (Tyr-527): Situated in the C-terminal tail, phosphorylation of this residue by other kinases (like C-terminal Src Kinase, Csk) induces an intramolecular interaction with the SH2 domain, locking the kinase in an inactive conformation.[3]

In contrast, pp60v-src lacks the C-terminal regulatory tail containing the equivalent of Tyr-527. This absence prevents the inhibitory intramolecular interaction, rendering the kinase constitutively active.[1] While pp60v-src also undergoes autophosphorylation at Tyr-416, its necessity for kinase activity and transforming potential can be context-dependent. Some studies suggest that phosphorylation at Tyr-416 is not strictly required for its transforming properties, while others indicate it is necessary for achieving high levels of kinase activity.[5]

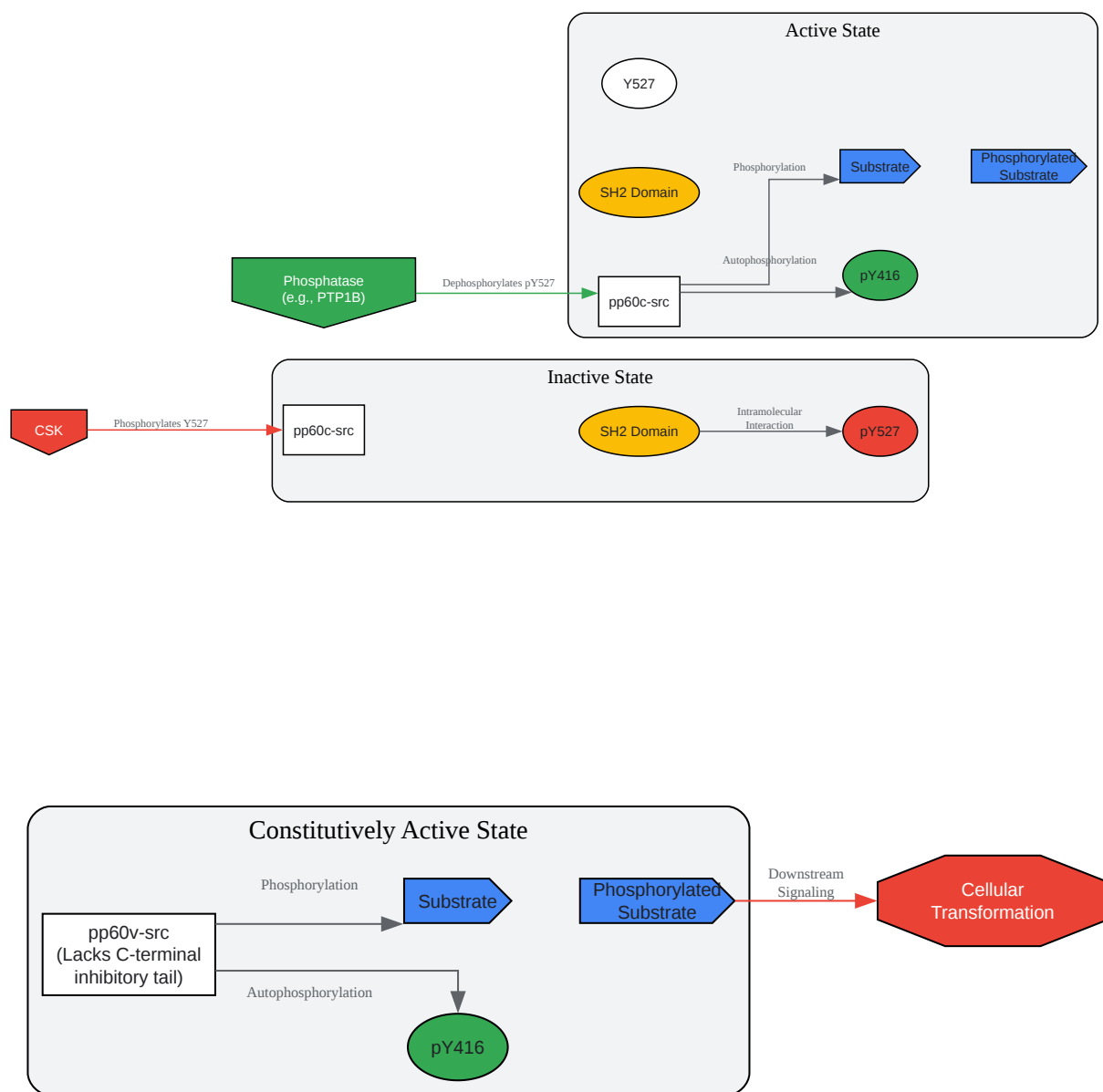
## Quantitative Comparison of Kinase Activity

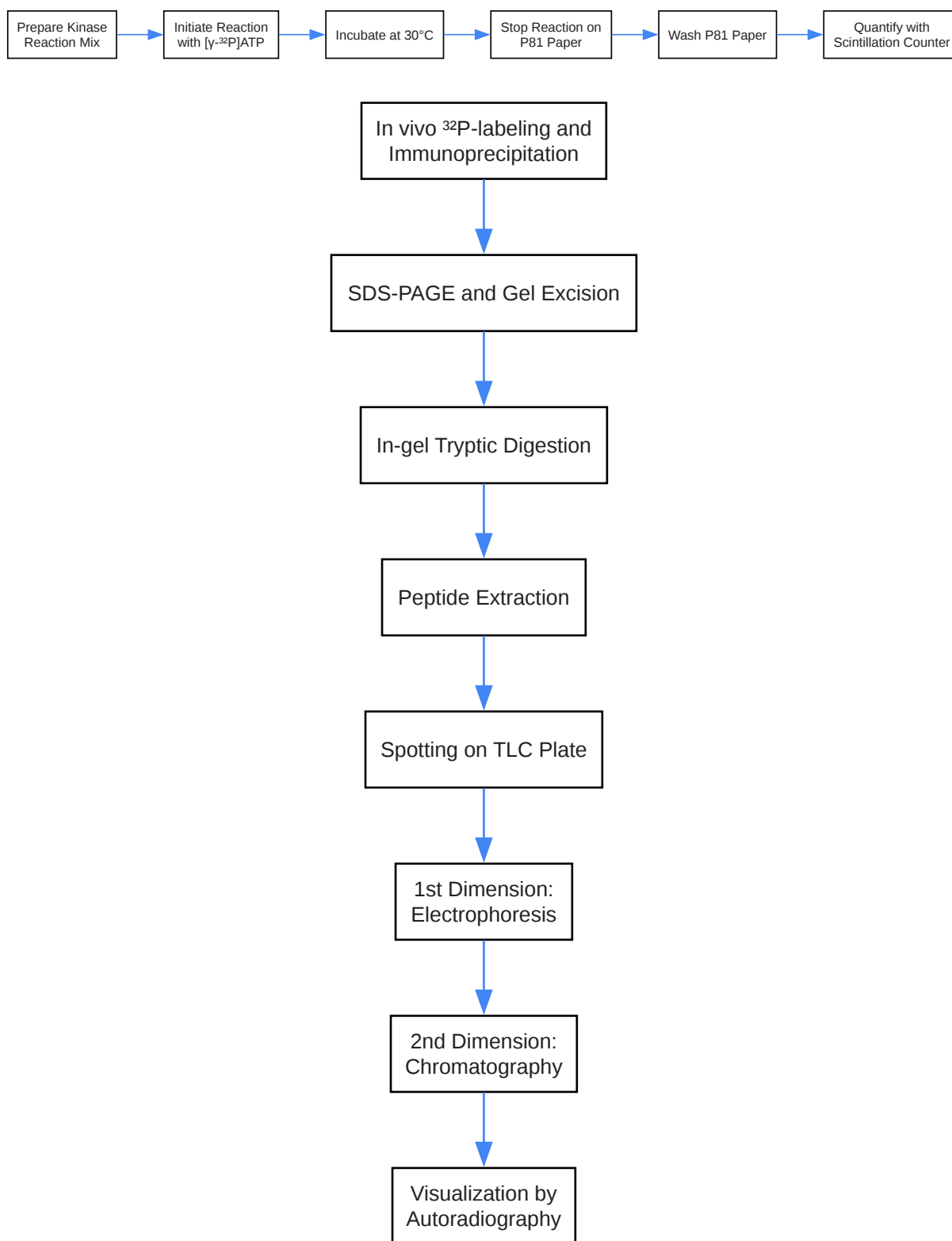
The differential regulation by autophosphorylation results in significant differences in the kinetic parameters of pp60v-src and pp60c-src.

Kinase Form	Phosphorylation State	Relative Vmax/kcat	ATP Km (μM)	Substrate Km	Catalytic Efficiency (kcat/Km)	Reference
pp60c-src	Basal (Tyr-527 phosphorylated)	~1	~17-25	-	-	[6][7]
pp60c-src	Activated (Tyr-416 autophosphorylated)	3.7-fold increase	~9.8	-	6.4-fold increase	[3]
pp60v-src	Basal/Constitutively Active	~50-fold higher than basal pp60c-src	~13	-	-	[6]

## Signaling Pathways

The regulation of pp60c-src and the constitutive activity of pp60v-src are depicted in the following signaling diagrams.





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